molecular formula C8H10N4 B13601326 5-hydrazinyl-1-methyl-1H-benzo[d]imidazole

5-hydrazinyl-1-methyl-1H-benzo[d]imidazole

Cat. No.: B13601326
M. Wt: 162.19 g/mol
InChI Key: KNZMODSCSZAFBE-UHFFFAOYSA-N
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Description

5-hydrazinyl-1-methyl-1H-1,3-benzodiazole: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the hydrazinyl group at the 5-position and a methyl group at the 1-position of the benzimidazole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazinyl-1-methyl-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-1,3-benzodiazole.

    Hydrazination: The introduction of the hydrazinyl group at the 5-position is achieved through a hydrazination reaction. This involves the reaction of 1-methyl-1H-1,3-benzodiazole with hydrazine hydrate under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of 5-hydrazinyl-1-methyl-1H-1,3-benzodiazole may involve more efficient and scalable methods. These methods often include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalysis: The use of catalysts can enhance the reaction rate and selectivity, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-hydrazinyl-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are usually performed in solvents like ethanol, methanol, or tetrahydrofuran.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include azo compounds, hydrazones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-hydrazinyl-1-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-hydrazinyl-1-methyl-1H-1,3-benzodiazole involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death in certain types of cells.

Comparison with Similar Compounds

Similar Compounds

    5-hydrazinyl-2-methyl-1H-1,3-benzodiazole: Similar in structure but with a methyl group at the 2-position instead of the 1-position.

    5-hydrazinyl-1H-1,3-benzodiazole: Lacks the methyl group at the 1-position.

    5-hydrazinyl-1-methyl-2H-1,3-benzodiazole: Similar structure but with a different tautomeric form.

Uniqueness

The uniqueness of 5-hydrazinyl-1-methyl-1H-1,3-benzodiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

(1-methylbenzimidazol-5-yl)hydrazine

InChI

InChI=1S/C8H10N4/c1-12-5-10-7-4-6(11-9)2-3-8(7)12/h2-5,11H,9H2,1H3

InChI Key

KNZMODSCSZAFBE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NN

Origin of Product

United States

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